1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1250820-48-4
VCID: VC3407396
InChI: InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3
SMILES: CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O
Molecular Formula: C11H10BrNOS
Molecular Weight: 284.17 g/mol

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

CAS No.: 1250820-48-4

Cat. No.: VC3407396

Molecular Formula: C11H10BrNOS

Molecular Weight: 284.17 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol - 1250820-48-4

Specification

CAS No. 1250820-48-4
Molecular Formula C11H10BrNOS
Molecular Weight 284.17 g/mol
IUPAC Name 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol
Standard InChI InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3
Standard InChI Key AMWYWMJSHXIUJH-UHFFFAOYSA-N
SMILES CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O
Canonical SMILES CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O

Introduction

Chemical Identity and Structural Characteristics

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a synthetic organic compound containing a thiazole heterocyclic ring with specific substituents. The compound is characterized by a 4-bromophenyl group at the C-2 position of the thiazole ring and an ethanol group at the C-5 position. The compound exists in two main variants in the literature, with slight differences in their chemical structures.

Structure Variants and Identifiers

Based on available data, there are two closely related structures identified in chemical databases:

Variant 1 (With methyl group):

  • Molecular Formula: C12H12BrNOS

  • Molecular Weight: 298.20 g/mol

  • CAS Numbers: 1248048-23-8, 1247469-67-5

  • IUPAC Name: 1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

  • European Community (EC) Number: 997-570-4

Variant 2 (Without methyl group):

  • Molecular Formula: C11H10BrNOS

  • Molecular Weight: 284.17 g/mol

  • CAS Number: 1250820-48-4

  • IUPAC Name: 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol

The discrepancy appears to be related to the presence or absence of a methyl group at the C-4 position of the thiazole ring. For the purposes of this article, we will primarily focus on the methylated variant (C12H12BrNOS), which appears more commonly in the literature.

Structural Identifiers and Molecular Descriptors

Table 1 provides comprehensive identification data for 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol:

Identifier TypeValue
PubChem CID53621255
Molecular FormulaC12H12BrNOS
Molecular Weight298.20 g/mol
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O
InChIInChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3
InChIKeyQMRHMRNGDXFMPD-UHFFFAOYSA-N
CAS Registry Number1248048-23-8

Source: PubChem database

Physical and Chemical Properties

The physical and chemical properties of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol influence its behavior in biological systems and its potential applications in pharmaceutical research.

Physicochemical Properties

Table 2 summarizes the key physicochemical properties of the compound:

PropertyValue
Physical StateSolid
LogP3.34
Heavy Atoms Count16
Rotatable Bond Count2
Number of Rings2
Carbon Bond Saturation (Fsp3)0.25
Polar Surface Area33 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Source: ChemSpace database

Structural Features and Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • Thiazole Ring: The heterocyclic thiazole core contributes to the compound's electronic properties and potential for biological activity. Thiazoles are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets.

  • 4-Bromophenyl Group: The para-bromophenyl substituent at the C-2 position of the thiazole ring provides potential for halogen bonding interactions with biological targets. Bromine substituents are commonly employed in drug design to enhance binding affinity and metabolic stability.

  • Hydroxyl Group: The secondary alcohol group at the ethanol moiety serves as both a hydrogen bond donor and acceptor, potentially increasing the compound's solubility and ability to interact with biological receptors.

  • Methyl Groups: The presence of methyl groups at the C-4 position of the thiazole ring and in the ethanol moiety contributes to the lipophilicity of the molecule and may influence its membrane permeability.

SupplierPurityPackage SizePrice Range (USD)
Enamine US95%100 mg - 5 g$232 - $1,945
SIA Enamine95%100 mg - 2.5 g$232 - $1,314
Enamine Ltd95%100 mg - 10 g$232 - $2,884
A2B Chem95%50 mg - 2.5 g$378 - $2,731

Source: ChemSpace database

The compound is typically provided in amber glass bottles to protect it from light degradation, with lead times varying from 2 to 12 days depending on the supplier and shipping location.

Biological Activities and Applications

General Bioactivities of Thiazole Derivatives

Thiazole derivatives as a class exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery:

  • Antimicrobial Activity: Various thiazole derivatives have demonstrated antibacterial and antifungal properties. The thiazole ring is found in several antibiotics, including the penicillin family.

  • Anticancer Potential: Compounds containing thiazole scaffolds have shown antiproliferative activity against various cancer cell lines. For example, compounds with structures similar to 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol have demonstrated activity against human glioblastoma U251 cells and human melanoma WM793 cells.

  • Anti-tuberculosis Activity: Some thiazole derivatives have shown activity against Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 0.09 µg/mL for certain compounds.

Spectroscopic Characterization

Predicted Spectroscopic Data

Mass spectrometry (MS) data can be valuable for compound identification. Table 4 presents predicted mass spectrometry data for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+297.00558150.7
[M+Na]+318.98752153.9
[M+NH4]+314.03212156.2
[M+K]+334.96146153.6
[M-H]-294.99102153.3
[M+Na-2H]-316.97297154.9
[M]+295.99775151.1
[M]-295.99885151.1

Source: PubChemLite database

Future Research Directions

Research on 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol and related thiazole derivatives presents several promising avenues for future investigation:

  • Biological Evaluation: Comprehensive screening against various biological targets would help establish the compound's potential therapeutic applications. Particular focus could be placed on antimicrobial, anticancer, and anti-inflammatory activities based on the known properties of related thiazole derivatives.

  • Structure Optimization: Systematic modification of the compound's structure could lead to derivatives with enhanced bioactivity or improved pharmacokinetic properties. Potential modifications include:

    • Substitution of different halogens in place of bromine

    • Alteration of the position of the hydroxyl group

    • Introduction of additional functional groups to the thiazole core

  • Mechanism of Action Studies: For derivatives showing promising bioactivity, investigation of their molecular mechanisms of action would be valuable for guiding further development.

  • Crystal Structure Analysis: Determination of the crystal structure would provide detailed insights into the three-dimensional arrangement of the molecule, potentially informing structure-based drug design efforts.

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